Nonafluorobutanesulfonic anhydride
Overview
Description
Nonafluorobutanesulfonic anhydride is a highly fluorinated compound known for its unique chemical properties. It is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents. This compound is often used in organic synthesis due to its ability to introduce fluorine atoms into molecules, which can significantly alter their chemical and physical properties .
Mechanism of Action
Target of Action
Nonafluorobutanesulfonic anhydride, also known as 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic anhydride, 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonic anhydride, or Perfluorobutanesulfonic anhydride, primarily targets nucleophiles such as alcohols . These nucleophiles are essential in various biochemical reactions and pathways.
Mode of Action
The interaction of this compound with its targets involves the creation of a highly reactive intermediate species . This species forms when the anhydride group of this compound reacts with nucleophiles like alcohols, resulting in the formation of new chemical bonds .
Biochemical Pathways
The reaction of this compound with alcohols can lead to the formation of nonafluorobutanesulfonate esters . These esters can then participate in various biochemical pathways, including several palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination .
Pharmacokinetics
It is known that this compound is stable and unreactive due to the strength of carbon–fluorine bonds .
Result of Action
The result of this compound’s action is the generation of intermediates with strong electron-withdrawing perfluorinated alkyl substituents . These intermediates can then participate in further reactions, leading to various molecular and cellular effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that this compound is persistent in the environment . Furthermore, its reactivity may be affected by the presence of other chemical species in the environment .
Preparation Methods
Nonafluorobutanesulfonic anhydride is typically prepared by the electrochemical fluorination of sulfolane. This process involves the anodic fluorination of sulfolane in the presence of hydrogen fluoride, resulting in the formation of the desired compound . The reaction conditions include the use of an electrolytic cell, a source of hydrogen fluoride, and a controlled electric current. Industrial production methods follow a similar process but on a larger scale, ensuring the compound’s purity and yield .
Chemical Reactions Analysis
Nonafluorobutanesulfonic anhydride undergoes various chemical reactions, including nucleophilic substitution, sulfonylation, and hydrolysis. Common reagents used in these reactions include amines, phenoxides, and enolates . For example, the compound reacts with alcohols to form nonafluorobutanesulfonate esters, which are valuable intermediates in organic synthesis . The major products formed from these reactions include sulfonamides, aryl nonaflates, and alkenyl nonaflates .
Scientific Research Applications
Nonafluorobutanesulfonic anhydride has a wide range of scientific research applications. In chemistry, it is used as a fluoride source for the nucleophilic introduction of fluorine into organic molecules . This property makes it valuable in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In biology and medicine, the compound is used in the development of diagnostic agents and imaging probes due to its unique fluorine content . In industry, it is employed as a sulfonylation reagent, generating intermediates with strong electron-withdrawing perfluorinated alkyl substituents .
Comparison with Similar Compounds
Nonafluorobutanesulfonic anhydride is unique compared to other similar compounds due to its high fluorine content and strong electron-withdrawing properties. Similar compounds include trifluoromethanesulfonic anhydride and perfluorooctanesulfonic anhydride . While these compounds also possess strong electron-withdrawing properties, this compound offers advantages in terms of stability and reactivity . Its unique structure allows for more efficient and selective reactions in organic synthesis .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18O5S2/c9-1(10,5(17,18)19)3(13,14)7(23,24)32(27,28)31-33(29,30)8(25,26)4(15,16)2(11,12)6(20,21)22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIHLPFZYGFMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2OSO2C4F9, C8F18O5S2 | |
Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1'-anhydride | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190398 | |
Record name | Perfluorobutanesulfonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36913-91-4 | |
Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro-, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36913-91-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036913914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorobutanesulfonic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,2,2,3,3,4,4,4-NONAFLUOROBUTANE-1-SULFONIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2WN0VK6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of Nonafluorobutanesulfonic anhydride in organic synthesis?
A: this compound (Nf2O) is a powerful reagent for introducing the nonafluorobutanesulfonyl (Nf) group into organic molecules. This is particularly useful for creating vinylene bis(nonafluorobutanesulfonates) from azibenzils []. These compounds are versatile intermediates in organic synthesis. Additionally, Nf2O is employed in the synthesis of alkyl nonafluorobutanesulfonates, which are exceptionally strong alkylating agents, capable of reacting with disulfenes to form substituted dithietane tetroxide derivatives [].
Q2: Can you explain the mechanism of reaction between this compound and azibenzils?
A: The reaction of Nf2O with azibenzils primarily results in the formation of vinylene bis(nonafluorobutanesulfonates) and benzils []. This reaction initiates with the O-sulfonylation of the azibenzil by Nf2O, leading to the formation of an unstable intermediate. This intermediate then undergoes fragmentation, likely through a concerted mechanism, to yield the vinylene bis(nonafluorobutanesulfonate). The formation of benzils as a side product suggests a competing reaction pathway involving C-sulfonylation of the azibenzil.
Q3: How does the presence of a non-nucleophilic amine affect the reaction of Nf2O with azibenzils?
A: Traces of acid impurities present in Nf2O can lead to the decomposition of azibenzils. Adding a non-nucleophilic amine to the reaction mixture helps prevent this undesired decomposition []. The amine acts as a base, neutralizing the acidic impurities and ensuring a cleaner reaction with higher yields of the desired products.
Q4: Are there any known cases where Nf2O causes decomposition instead of the desired derivatization?
A: Yes, Nf2O has been observed to cause decomposition in specific cases. For instance, when reacting with diazodiphenylmethane, instead of a simple derivatization, Nf2O causes the compound to decompose into tetraphenylethylene, benzophenone, and benzophenone azine []. This highlights the reactivity of Nf2O and its potential for causing decomposition depending on the substrate.
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